molecular formula C12H13N3 B1366373 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine CAS No. 318237-73-9

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Cat. No. B1366373
M. Wt: 199.25 g/mol
InChI Key: QUNIZYMESYDMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is a chemical compound . It is frequently encountered as a scaffold in medicinal chemistry . This heterocyclic unit is present in an extensively studied class of potent and orally active non-peptide arginine-vasopressin antagonists for both V1A and V2 receptors .


Synthesis Analysis

A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed . This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule . A three-stage sequence has been developed for the synthesis of the first key amine hydrate intermediate .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is complex and involves a tetrahydro-1-benzazepine nucleus . This nucleus is a key component of the compound’s structure and is crucial to its function .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” are complex and involve multiple stages . These reactions revolve around the acylation of an unprotected amino benzoic acid and subsequent high-yield telescoped processes for the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, has been synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds were synthesized in good to excellent yields, indicating efficient synthetic routes (Almansour et al., 2016).
  • Structural Analysis : Computational methods, such as Density Functional Theory (DFT), were used to analyze the molecular structure of these compounds. This includes charge distributions and molecular electrostatic potential (MEP) maps, providing insights into the electronic properties of these molecules (Almansour et al., 2016).

Biological Activities

  • Antitumor Activity : Research on 1-substituted-2-methyl-5-nitrobenzimidazoles, structurally similarto 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, revealed potential antitumor effects. These compounds were tested against breast cancer cells, with some showing significant activity. This suggests the potential of such compounds in cancer therapy (Ramla et al., 2006).
  • Sigma-1 Receptor Modulation : SKF83959, a compound structurally related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, showed significant modulation of the sigma-1 receptor. This suggests potential therapeutic applications in neurological and psychiatric conditions (Guo et al., 2013).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine hybrids, similar to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, were investigated. One compound showed potential as a candidate for NLO applications, indicating possible uses in photonics and optoelectronics (Almansour et al., 2016).

Molecular Docking and Dynamics

  • Molecular Docking Studies : A novel compound related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine underwent molecular docking studies to determine its binding modes within the leucine-rich repeat kinase 2 active site. This provides insights into its potential pharmacological activities (El Bakri et al., 2020).

properties

IUPAC Name

2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNIZYMESYDMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462980
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

CAS RN

318237-73-9
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 6
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.